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Pharmacokinetic Properties and Disposition

The table below summarizes the key absorption, distribution, metabolism, and excretion characteristics of

momelotinib.

Parameter Description / Value

| Bioavailability & Absorption | • High oral bioavailability (~97%) [1]. • Rapidly absorbed; median Tmax at

steady state is 2 hours [2] [1]. • Food intake (high-fat or low-fat) has no clinically significant effect on

exposure [1]. | | Distribution | • Mean apparent volume of distribution (Vss) is 984 L (CV% 118%),

suggesting extensive tissue distribution [1]. • Plasma protein binding is 91% [1]. | | Metabolism | •

Metabolized by multiple Cytochrome P450 (CYP) enzymes: CYP3A4 (36%), CYP2C8 (19%), CYP2C9

(17%), CYP2C19 (19%), and CYP1A2 (9%) [2] [3] [1]. • The morpholine ring is initially oxidized by

CYPs, then further metabolized by aldehyde oxidase (AO) to form the major active metabolite, M21 [3] [1]. |

| Excretion | • Following a single oral dose, 97% of the radioactive dose was recovered [3]. • Feces is the

primary route (69.3%); 12.6% as unchanged parent drug [3] [1]. • Urine is a secondary route (27.5%); 0.6%

as unchanged parent drug [3] [1]. • The metabolite M21 accounted for ~12% of the dose in feces and ~11%

in urine [3]. | | Half-life & Clearance | • Elimination half-life for momelotinib and its M21 metabolite is 4

to 8 hours [2] [1]. • Mean apparent clearance is 103 L/h (CV% 87%) [1]. |
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Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of momelotinib and the enzymes involved,

which is critical for understanding its disposition and potential drug-drug interactions.
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Key Clinical Drug-Drug Interaction (DDI) Assessments
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Clinical DDI studies provide actionable guidance for co-administration. The major active metabolite M21

contributes significantly to overall pharmacological activity, with a metabolite-to-parent AUC ratio of 1.4–

2.1 at steady state [2] [1].

Precipitant Drug Object Drug Interaction Finding Clinical Recommendation

Ritonavir (strong
CYP3A4 inhibitor)

Momelotinib • Minimal increase in
momelotinib exposure (AUC

↑14%) and M21 (AUC ↑24%)
[3].

No clinically relevant
interaction; can be co-

administered without dose
adjustment [3].

Rifampin (single-
dose;

OATP1B1/1B3
inhibitor)

Momelotinib • Moderate increase in
momelotinib exposure (AUC

↑57%) [3].

Monitor for adverse
reactions; consider

momelotinib dose
modification with

OATP1B1/B3 inhibitors [3].

Rifampin
(multiple-dose;
strong CYP3A4

inducer)

Momelotinib • Moderate decrease in

momelotinib exposure (AUC
↓46% vs. single-dose

rifampin). Net effect vs.
momelotinib alone is a 15%

decrease in AUC [3].

Can be co-administered, but

monitor for potential
reduction in momelotinib

efficacy [3].

Momelotinib Midazolam
(sensitive
CYP3A4

substrate)

• No significant change in

midazolam exposure (AUC
↓16%) [3].

No dose adjustment needed

for co-administered CYP3A4
substrates [3].

Momelotinib Rosuvastatin
(BCRP
substrate)

• Significant increase in

rosuvastatin exposure
(Cmax ↑220%, AUC ↑170%)

[3].

Momelotinib is a BCRP

inhibitor. Consider dose
modification or alternative

drugs for BCRP substrates
[3].

Experimental Protocols from Key Studies
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For researchers, here are the methodologies from the pivotal clinical DDI study.

Clinical DDI Study Design

Reference: [3]
Objective: To evaluate momelotinib as a victim and perpetrator of DDIs in healthy volunteers.

Design: A phase I, single-center, fixed-sequence, open-label, multiple-dose study.
Cohorts & Treatments:

Cohort 1 (Victim): Momelotinib co-administered with multiple-dose ritonavir (a strong
CYP3A4 inhibitor).

Cohort 2 (Perpetrator): Momelotinib co-administered with a single dose of rosuvastatin (a
BCRP substrate).

Cohort 3 (Victim): Momelotinib co-administered with single-dose rifampin (an OATP1B1/1B3
inhibitor) and multiple-dose rifampin (a strong CYP3A4 inducer).

Cohort 4 (Perpetrator): Momelotinib co-administered with a single dose of midazolam (a
sensitive CYP3A4 substrate).

PK Assessments: Blood samples were collected to determine the maximum plasma concentration
(Cmax), area under the concentration-time curve (AUC), time to reach Cmax (Tmax), and half-life

(t1/2). DDI was assessed based on changes in these parameters.

Human Mass Balance Study

Reference: [3]

Objective: To characterize the absorption, metabolism, and excretion of momelotinib.
Design: A single-dose study in healthy subjects using a radiolabeled ([14C]) momelotinib.

Procedures: After administration, total recovery of radioactivity was measured in blood, plasma,
urine, and feces over a specified period. Metabolite profiling was performed to identify the structures

of major metabolites and quantify their contribution to the overall disposition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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